Heptadecane-6,9,12-trione
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Overview
Description
Heptadecane-6,9,12-trione is an organic compound with a unique structure characterized by three ketone groups located at the 6th, 9th, and 12th positions of a heptadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecane-6,9,12-trione typically involves multi-step organic reactions One common method includes the oxidation of heptadecane derivatives using strong oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Heptadecane-6,9,12-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted heptadecane derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Heptadecane-6,9,12-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the modulation of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation . The compound’s ability to reduce oxidative stress by upregulating the NIK/IKK and MAPKs pathways further contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Hexadecane-6,9,12-trione: Similar structure but with one less carbon atom.
Octadecane-6,9,12-trione: Similar structure but with one more carbon atom.
Heptadecane-6,9,12-tetraone: Contains an additional ketone group.
Uniqueness
Heptadecane-6,9,12-trione is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
62619-52-7 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
heptadecane-6,9,12-trione |
InChI |
InChI=1S/C17H30O3/c1-3-5-7-9-15(18)11-13-17(20)14-12-16(19)10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ONDYTPHZZWELLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(=O)CCC(=O)CCCCC |
Origin of Product |
United States |
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